molecular formula C13H17ClN2O3 B11759263 tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate

tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B11759263
M. Wt: 284.74 g/mol
InChI Key: RNTMOIQITYNDIV-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the tert-butyl ester: Esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of hydro derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate
  • tert-Butyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate

Uniqueness

The presence of the tert-butyl ester and the chloro group might confer unique properties to tert-Butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate, such as increased lipophilicity or altered reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl 4-chloro-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)9(14)6-11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17)

InChI Key

RNTMOIQITYNDIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=O)N2)Cl

Origin of Product

United States

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